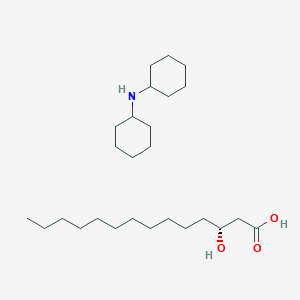

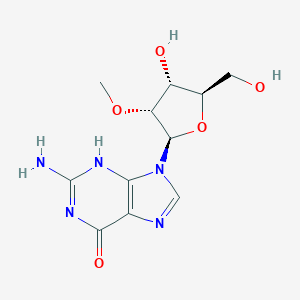

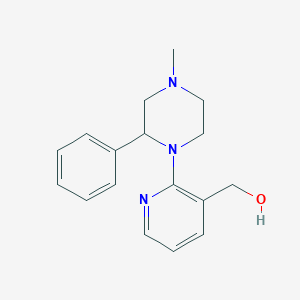

2-Pivaloylamino-3-benzoylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pivaloylamino-3-benzoylpyridine is a compound of interest in the field of organic chemistry and material science due to its unique structural and chemical properties. Its synthesis, molecular structure, and various reactions highlight its potential for diverse applications in chemical synthesis and materials science.

Synthesis Analysis

The synthesis of related compounds involves efficient processes such as ortho-lithiation of 2-(pivaloylamino)pyridine, followed by reactions with various reagents to introduce different functional groups and create complex structures. For example, the lithiation and subsequent reaction with DMF and acid hydrolysis have been used to synthesize 2-amino-3-pyridinecarboxaldehyde, a compound with structural similarities (Rivera et al., 2001).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through various techniques, including X-ray diffraction, revealing intricate details about their geometry and bonding. For instance, cyclopalladation reactions involving 2-pivaloylpyridine have led to the formation of binuclear complexes with detailed structural insights provided by such studies (Hiraki et al., 1992).

Chemical Reactions and Properties

2-Pivaloylamino-3-benzoylpyridine and its derivatives undergo various chemical reactions, including metallation with palladium(II) acetate, leading to cyclopalladated complexes. These reactions demonstrate the compound's reactivity and potential as a ligand in metal coordination complexes (Hiraki et al., 1992).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are essential for understanding their behavior in various solvents and conditions. For example, the crystalline structure and non-planarity of related compounds have been detailed through X-ray crystallography, providing insights into their solid-state characteristics and potential interactions (Atalay et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals, highlight the versatility of 2-Pivaloylamino-3-benzoylpyridine derivatives. The synthesis and reactivity of such compounds towards electrophiles and nucleophiles have been extensively studied, revealing their potential in organic synthesis and as intermediates in the production of more complex molecules (Smith et al., 1996).

Scientific Research Applications

1. Anti-Inflammatory Applications

- Summary of Application : Pyrimidines, including 2-Pivaloylamino-3-benzoylpyridine, are known to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Magnetic Fluid Hyperthermia Therapy

- Summary of Application : Maghemite nanoparticles coated with 2-benzoylpyridine have been used in magnetic fluid hyperthermia therapy . This therapy is a form of cancer treatment where magnetic nanoparticles are introduced into the body and then heated using an external magnetic field .

- Methods of Application : The nanoparticles are introduced into the body and then heated using an external magnetic field. The heat generated by the nanoparticles can kill cancer cells .

- Results or Outcomes : It is discovered that γ-Fe2O3 can attain hyperthermia temperature at minimum concentrations of 5 mg/ml and at 200 kHz .

properties

IUPAC Name |

N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-17(2,3)16(21)19-15-13(10-7-11-18-15)14(20)12-8-5-4-6-9-12/h4-11H,1-3H3,(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYYYMXRFDMQAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363317 |

Source

|

| Record name | 2-PIVALOYLAMINO-3-BENZOYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pivaloylamino-3-benzoylpyridine | |

CAS RN |

125867-32-5 |

Source

|

| Record name | 2-PIVALOYLAMINO-3-BENZOYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

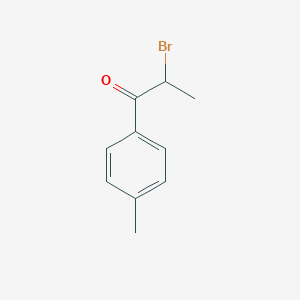

![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)

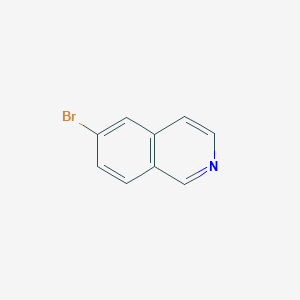

![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)

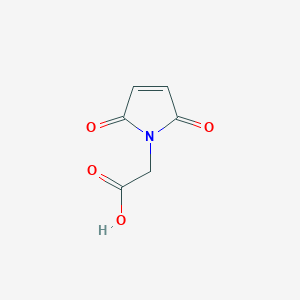

![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)